molecular formula C12H12N4O2S B14060543 4-(2,2-dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide CAS No. 852167-05-6

4-(2,2-dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide

Cat. No.: B14060543
CAS No.: 852167-05-6
M. Wt: 276.32 g/mol
InChI Key: ABFKJDQCEQCOJD-UHFFFAOYSA-N
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Description

4-(2,2-Dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dicyanoethenyl group attached to an amino group, which is further connected to a benzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 4-(2,2-dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide typically involves the condensation of malononitrile with the corresponding benzenesulfonamide derivatives. One common method includes the use of triethyl orthoformate in butan-2-ol as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then purified and characterized using techniques such as NMR spectroscopy.

Chemical Reactions Analysis

4-(2,2-Dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: The compound can participate in condensation reactions with other compounds to form larger molecules.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The mechanism of action of 4-(2,2-dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular biology techniques.

Comparison with Similar Compounds

4-(2,2-Dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:

    4-(2,2-Dicyanoethenyl)benzenesulfonamide: This compound lacks the N,N-dimethyl group, which can affect its reactivity and applications.

    4-(Dimethylamino)phenyl isocyanate: This compound has a similar aromatic structure but different functional groups, leading to different chemical properties and uses.

    Phenoxy acetamide derivatives: These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

CAS No.

852167-05-6

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

4-(2,2-dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H12N4O2S/c1-16(2)19(17,18)12-5-3-11(4-6-12)15-9-10(7-13)8-14/h3-6,9,15H,1-2H3

InChI Key

ABFKJDQCEQCOJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C(C#N)C#N

solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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